2-[Methyl(2-nitrophenyl)amino]ethanol
Overview
Description
“2-[Methyl(2-nitrophenyl)amino]ethanol” is a chemical compound with the molecular formula C9H12N2O3 . It is used as an organic building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H12N2O3 . For more detailed structural information, you may refer to resources like the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 75.11 . It is a liquid at room temperature . For more detailed physical and chemical properties, you may refer to resources like the NIST Chemistry WebBook .Scientific Research Applications
Phase Transformation Studies
- Solid-Solid Phase Transformation : A study investigated the solid-solid phase transformation of a similar compound, 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile. It highlighted how different particle sizes and conditions like milling and ethanol vapor annealing affect the transformation rates, providing insights into phase transformation mechanisms relevant to compounds like 2-[Methyl(2-nitrophenyl)amino]ethanol (Li et al., 2007).
Organic Synthesis and Chemical Reactions
- Formation of Oxazaheterocycles : Research on 2-amino-1-(4-nitrophenyl)ethanol and its reactions with various electrophilic reagents led to the formation of oxazaheterocycles, highlighting its potential in synthesizing complex organic compounds (Palchikov, 2015).
- Electro-inorganic Synthesis : The electrochemical reduction of 2-nitrophenol derivatives in water/ethanol mixtures showed the formation of 2-aminophenol derivatives. This process indicates potential applications in electro-inorganic synthesis involving compounds like this compound (Nematollahi & Gomar, 2012).
Chemical and Physical Properties Analysis
- Aqueous Solubility Prediction : A study used COSMO-RS data with empirical solubility equations to predict the aqueous solubility of nitrophenol derivatives, relevant to understanding the solubility behavior of this compound (Wahab et al., 2019).
Material Science and Polymer Chemistry
- Liquid Crystalline Properties : A study on the synthesis of poly(2‐anilinoethanol) containing azobenzene group under electrical fields explored its liquid crystalline properties. This study's methodology and findings can be applied to similar compounds like this compound (Hosseini & Hoshangi, 2015).
Spectroscopic Studies
- Spectroscopic Analysis for Structural Determination : Research on nickel(II) tridentate Schiff base complexes provided insights into the use of spectroscopic methods (UV-Vis, IR, NMR) for structural determination, a technique applicable to compounds like this compound (Kianfar et al., 2015).
properties
IUPAC Name |
2-(N-methyl-2-nitroanilino)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(6-7-12)8-4-2-3-5-9(8)11(13)14/h2-5,12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWKYHASHFMCQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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